molecular formula C16H10BrN B12823950 11-Bromo-7H-benzo[c]carbazole

11-Bromo-7H-benzo[c]carbazole

Cat. No.: B12823950
M. Wt: 296.16 g/mol
InChI Key: MCYDGSUYKFMOIN-UHFFFAOYSA-N
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Description

11-Bromo-7H-benzo[c]carbazole is an organic compound with the molecular formula C16H10BrN. It is a derivative of benzo[c]carbazole, where a bromine atom is substituted at the 11th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Bromo-7H-benzo[c]carbazole typically involves the bromination of 7H-benzo[c]carbazole. One common method is the reaction of 7H-benzo[c]carbazole with N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures (0°C) and then allowed to proceed at room temperature for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

11-Bromo-7H-benzo[c]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 11-Bromo-7H-benzo[c]carbazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom can enhance the compound’s binding affinity and specificity for its target . In organic electronics, its electronic properties facilitate charge transport and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Bromo-7H-benzo[c]carbazole is unique due to the specific position of the bromine atom, which can influence its reactivity and electronic properties. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C16H10BrN

Molecular Weight

296.16 g/mol

IUPAC Name

11-bromo-7H-benzo[c]carbazole

InChI

InChI=1S/C16H10BrN/c17-12-6-3-7-13-16(12)15-11-5-2-1-4-10(11)8-9-14(15)18-13/h1-9,18H

InChI Key

MCYDGSUYKFMOIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC=C4Br

Origin of Product

United States

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